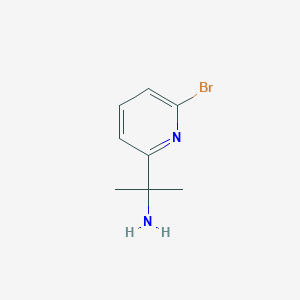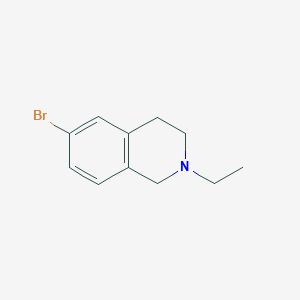
tert-Butyl-6-(Aminomethyl)indolin-1-carboxylat
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “tert-Butyl 6-(aminomethyl)indoline-1-carboxylate” consists of a core indoline structure with a tert-butyl group attached to the carboxylate group and an aminomethyl group attached to the 6th position of the indoline.Wirkmechanismus
Tert-Butyl 6-(aminomethyl)indoline-1-carboxylate acts as a reagent for a variety of reactions, including the synthesis of a variety of compounds. tert-Butyl 6-(aminomethyl)indoline-1-carboxylate acts as a nucleophile, donating a pair of electrons to form a new bond with the electrophile. tert-Butyl 6-(aminomethyl)indoline-1-carboxylate can also act as an acid, donating a proton to form a new bond with a base.
Biochemical and Physiological Effects
tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a versatile compound that has been used in a number of scientific research applications. tert-Butyl 6-(aminomethyl)indoline-1-carboxylate has been found to be non-toxic and non-irritating, and has been found to have no adverse effects on the human body. tert-Butyl 6-(aminomethyl)indoline-1-carboxylate has been found to have no significant effect on the biochemical or physiological processes of the human body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate as a reagent for a variety of reactions has a number of advantages. tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a versatile compound that can be used in a variety of reactions, including the synthesis of a variety of compounds. tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is also a non-toxic and non-irritating compound, making it a safe and effective reagent for laboratory experiments.
The use of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate as a reagent for a variety of reactions also has a number of limitations. tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a relatively expensive reagent, making it cost-prohibitive for some laboratory experiments. tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is also a relatively slow reagent, making it unsuitable for some laboratory experiments that require a rapid reaction.
Zukünftige Richtungen
The use of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate as a reagent for a variety of reactions has a number of potential future directions. tert-Butyl 6-(aminomethyl)indoline-1-carboxylate could be used as a reagent for the synthesis of new and more efficient drugs, as well as for the synthesis of new and more efficient materials. tert-Butyl 6-(aminomethyl)indoline-1-carboxylate could also be used as a reagent for the synthesis of new and more efficient catalysts, as well as for the synthesis of new and more efficient catalytic systems. tert-Butyl 6-(aminomethyl)indoline-1-carboxylate could also be used as a reagent for the synthesis of new and more efficient enzymes, as well as for the synthesis of new and more efficient enzyme systems. Finally, tert-Butyl 6-(aminomethyl)indoline-1-carboxylate could be used as a reagent for the synthesis of new and more efficient catalytic systems, as well as for the synthesis of new and more efficient catalytic materials.
Wissenschaftliche Forschungsanwendungen
Synthese von Arylalkyl-Aminen
tert-Butyl-6-(Aminomethyl)indolin-1-carboxylat: wird als Reaktant bei der Herstellung von Arylalkyl-Aminen durch Alkylierungsreaktionen eingesetzt. Diese Reaktionen werden oft durch Palladium (Pd) katalysiert und sind entscheidend für die Entwicklung von Verbindungen, die in Pharmazeutika und Agrochemikalien eingesetzt werden .
Herstellung von Allyl- und Arylindolinen
Diese Verbindung dient als Ausgangsmaterial für die Synthese von Allyl- und Arylindolinen. Diese Indolin-Derivate sind wichtige Zwischenprodukte in der organischen Synthese und haben Anwendungen in der medizinischen Chemie, insbesondere bei der Herstellung von bioaktiven Molekülen .
Modulare Indolsynthese
Es wird bei der modularen Synthese von Indolen verwendet, insbesondere zum Aufbau des hochgespannten CDEF-Elterntetrazyklus der Nodulisporinsäuren A und B. Diese Säuren haben aufgrund ihres Potenzials als neuartige Pharmakophore Interesse geweckt .
Asymmetrische Synthese von β-Aminoestern
Die Verbindung ist an der asymmetrischen Synthese von β-Aminoestern beteiligt. Dieser Prozess beinhaltet typischerweise Rhodiumprolinat-Komplex-katalysierte α-C-H-Aktivierungs- und Carbenoideinschiebungsreaktionen. β-Aminoester sind wertvoll bei der Synthese von Peptiden und Peptidomimetika .
Cycloadditionsansätze
This compound: ist ein wichtiger Reaktant bei Cycloadditionsansätzen zur Herstellung substituierter Indoline und Tetrahydrochinoline. Diese Strukturen finden sich in zahlreichen Naturprodukten und Pharmazeutika .
Entwicklung von Liganden und Katalysatoren
Die Struktur der Verbindung ermöglicht ihren Einsatz bei der Entwicklung neuer Liganden und Katalysatoren für verschiedene chemische Reaktionen. Dies hat Auswirkungen auf die Verbesserung der Reaktionswirkungsgrade und Selektivitäten in der Synthesechemie .
Forschung zu neuroprotektiven Wirkstoffen
Aufgrund seiner Indolinstruktur besteht das Potenzial für die Forschung zu seiner Verwendung als neuroprotektives Mittel. Indoline wurden auf ihre Fähigkeit untersucht, neuronale Zellen vor oxidativem Stress und anderen Formen der Neurotoxizität zu schützen .
Materialwissenschaftliche Anwendungen
Schließlich macht die tert-Butyl-Gruppe in der Struktur der Verbindung zu einem Kandidaten für die Forschung in der Materialwissenschaft, insbesondere bei der Synthese von Polymeren und Beschichtungen, die bestimmte funktionelle Gruppen für ihre Eigenschaften benötigen .
Eigenschaften
IUPAC Name |
tert-butyl 6-(aminomethyl)-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKXEECKCJDNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696244 | |
| Record name | tert-Butyl 6-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086392-26-8 | |
| Record name | 1H-Indole-1-carboxylic acid, 6-(aminomethyl)-2,3-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione](/img/structure/B1527721.png)


![9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B1527725.png)


![2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B1527731.png)


![4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1527736.png)